N-Acetylglycyl-D-glutamic acid

Description

BenchChem offers high-quality N-Acetylglycyl-D-glutamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Acetylglycyl-D-glutamic acid including the price, delivery time, and more detailed information at info@benchchem.com.

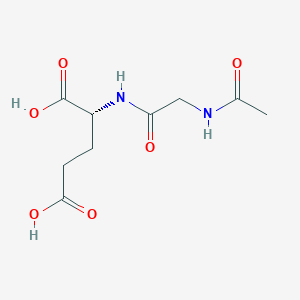

Structure

3D Structure

Propriétés

IUPAC Name |

(2R)-2-[(2-acetamidoacetyl)amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O6/c1-5(12)10-4-7(13)11-6(9(16)17)2-3-8(14)15/h6H,2-4H2,1H3,(H,10,12)(H,11,13)(H,14,15)(H,16,17)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQTYJLQESPLSOP-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCC(=O)N[C@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20424981 | |

| Record name | N-ACETYLGLYCYL-D-GLUTAMIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135701-69-8 | |

| Record name | N-ACETYLGLYCYL-D-GLUTAMIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Acetylglycyl-D-glutamic Acid: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylglycyl-D-glutamic acid is a dipeptide derivative recognized for its potent excitatory effects on the central nervous system. All available evidence points to its primary mechanism of action as an agonist of excitatory amino acid (EAA), or glutamate (B1630785), receptors. This activity leads to significant neuronal depolarization, which, at sufficient concentrations, manifests as convulsant activity. This technical guide synthesizes the current understanding of its action, detailing the implicated signaling pathways and outlining the experimental methodologies required for its investigation. While direct quantitative data from primary literature is limited, this guide provides a framework for its study based on its established biological effects and the known pharmacology of glutamate receptors. A potential, though less substantiated, secondary mechanism involving immunomodulation is also discussed.

Core Mechanism of Action: Excitatory Amino Acid Receptor Agonism

As a glutamate analog, N-Acetylglycyl-D-glutamic acid likely binds to and activates one or more of the major iGluR subtypes: N-methyl-D-aspartate (NMDA) receptors, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, and kainate receptors[3][4]. Activation of these ligand-gated ion channels leads to an influx of cations (primarily Na⁺ and Ca²⁺), causing depolarization of the postsynaptic membrane and triggering excitatory postsynaptic potentials (EPSPs).

Implicated Signaling Pathways

The binding of N-Acetylglycyl-D-glutamic acid to iGluRs initiates well-characterized downstream signaling cascades. The specific pathway activated depends on the receptor subtype(s) it targets, a characteristic that requires further experimental elucidation.

Activation of AMPA and kainate receptors results in the rapid influx of sodium ions (Na⁺), leading to strong and fast neuronal depolarization. This is a primary driver of baseline excitatory neurotransmission.

NMDA receptor activation is more complex, requiring both glutamate (or an agonist like N-Acetylglycyl-D-glutamic acid) and a co-agonist (glycine or D-serine) to bind. Furthermore, the channel is blocked by magnesium ions (Mg²⁺) at resting membrane potential. This block is only relieved by prior depolarization (often initiated by AMPA receptor activation), making the NMDA receptor a "coincidence detector."[5][6] Its activation allows the influx of both Na⁺ and, critically, calcium ions (Ca²⁺), which acts as a potent second messenger, activating a multitude of downstream enzymatic pathways involved in synaptic plasticity and, in cases of over-activation, excitotoxicity.

References

- 1. Molecular mechanisms of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Basic Mechanisms Underlying Seizures and Epilepsy - An Introduction to Epilepsy - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Excitatory amino acid receptor agonist - Wikipedia [en.wikipedia.org]

- 4. Glutamate Receptors - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. NMDA receptor - Wikipedia [en.wikipedia.org]

N-Acetylglycyl-D-glutamic Acid: A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Acetylglycyl-D-glutamic acid, a dipeptide with potent excitatory effects on the central nervous system. While structurally similar to endogenous neuropeptides, the presence of a D-amino acid confers unique biological properties. This document details the initial discovery of its convulsant activity, outlines a detailed protocol for its chemical synthesis, and proposes a mechanism of action involving excitatory amino acid receptors. This guide is intended to serve as a foundational resource for researchers investigating the neuropharmacology of excitatory peptides and for professionals in drug development exploring novel modulators of glutamatergic signaling.

Discovery and Biological Activity

The discovery of N-Acetylglycyl-D-glutamic acid is rooted in structure-activity relationship studies of short peptides containing excitatory amino acids. Research exploring analogues of the endogenous neuropeptide N-acetylaspartylglutamate (NAAG) led to the investigation of dipeptides with varied stereochemistry.

A key study by Garyaev and colleagues in 1991 demonstrated the potent biological activity of N-Acetylglycyl-D-glutamic acid.[1] Their work, focused on the effects of intracerebroventricular injections of aspartate- and glutamate-containing dipeptides in mice, identified N-Acetylglycyl-D-glutamic acid as a powerful convulsant.[1] Notably, its excitatory action was found to be more potent than that of L-glutamic acid, the primary excitatory neurotransmitter in the mammalian central nervous system.[1][2] This heightened potency suggests a strong interaction with excitatory amino acid (EAA) receptors, a characteristic that distinguishes it from many other small peptides.

Quantitative Data Summary

Due to the limited availability of public data, a comprehensive quantitative comparison is challenging. The following table provides a structural comparison of related compounds.

| Compound | Structure | Reported Activity |

| N-Acetylglycyl-D-glutamic acid | Ac-Gly-D-Glu-OH | Potent Convulsant[1][2] |

| L-Glutamic Acid | Glu-OH | Excitatory Neurotransmitter[4] |

| N-Acetylaspartylglutamate (NAAG) | Ac-Asp-Glu-OH | Third-most prevalent neurotransmitter in the mammalian nervous system[5] |

Chemical Synthesis of N-Acetylglycyl-D-glutamic Acid

The synthesis of N-Acetylglycyl-D-glutamic acid can be achieved through a solution-phase peptide synthesis approach. This methodology involves the N-acetylation of glycine (B1666218) followed by the coupling of N-acetylglycine to the amino group of D-glutamic acid, where the carboxylic acid groups of D-glutamic acid are protected as benzyl (B1604629) esters. The final step involves the deprotection of the benzyl esters to yield the desired product.

Experimental Protocol: Solution-Phase Synthesis

Materials and Reagents:

-

Glycine

-

Acetic Anhydride (B1165640)

-

D-Glutamic Acid

-

Benzyl Alcohol

-

Thionyl Chloride

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Ethyl Acetate (B1210297) (EtOAc)

-

Hexanes

-

10% Palladium on Carbon (Pd/C)

-

Methanol (MeOH)

-

Saturated Sodium Bicarbonate Solution

-

1M Hydrochloric Acid

-

Brine

-

Anhydrous Sodium Sulfate

-

Silica (B1680970) Gel for column chromatography

Step 1: Synthesis of N-Acetylglycine

-

Suspend glycine (1 equivalent) in a suitable solvent such as acetic acid.

-

Add acetic anhydride (1.1 equivalents) dropwise to the suspension while stirring.

-

Heat the reaction mixture to 90-100°C for 1-2 hours.

-

Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

-

Filter the crude product and wash with cold water.

-

Recrystallize the product from water to obtain pure N-acetylglycine.

-

Dry the product under vacuum.

Step 2: Synthesis of D-Glutamic Acid Dibenzyl Ester

-

To a suspension of D-glutamic acid (1 equivalent) in benzyl alcohol (5-10 equivalents), add thionyl chloride (2.2 equivalents) dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Remove the excess benzyl alcohol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield D-glutamic acid dibenzyl ester.

Step 3: Coupling of N-Acetylglycine and D-Glutamic Acid Dibenzyl Ester

-

Dissolve N-acetylglycine (1 equivalent) and D-glutamic acid dibenzyl ester (1 equivalent) in a mixture of DCM and DMF.

-

Add HOBt (1.1 equivalents) to the solution.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add DCC or EDC (1.1 equivalents) to the reaction mixture and stir at 0°C for 1 hour.

-

Allow the reaction to warm to room temperature and stir for an additional 24 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC is used.

-

Dilute the filtrate with DCM and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using an ethyl acetate/hexanes gradient to yield N-Acetylglycyl-D-glutamic acid dibenzyl ester.

Step 4: Deprotection of N-Acetylglycyl-D-glutamic Acid Dibenzyl Ester

-

Dissolve the protected dipeptide (1 equivalent) in methanol.

-

Add 10% Pd/C (catalytic amount) to the solution.

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12-24 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate in vacuo to yield the final product, N-Acetylglycyl-D-glutamic acid.

-

The final product can be lyophilized from water to obtain a fluffy white solid.

Characterization:

The identity and purity of the synthesized N-Acetylglycyl-D-glutamic acid should be confirmed by:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Synthesis Workflow Diagram

Caption: Solution-phase synthesis workflow for N-Acetylglycyl-D-glutamic acid.

Proposed Signaling Pathway

The potent convulsant activity of N-Acetylglycyl-D-glutamic acid strongly indicates that it functions as an agonist at ionotropic glutamate (B1630785) receptors (iGluRs), such as the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[6] These receptors are ligand-gated ion channels that mediate the majority of fast excitatory synaptic transmission in the brain.[7]

Upon binding to these receptors, N-Acetylglycyl-D-glutamic acid is hypothesized to induce a conformational change that opens the ion channel, leading to an influx of cations (primarily Na⁺ and Ca²⁺) into the postsynaptic neuron.[6][8] This influx of positive ions causes depolarization of the neuronal membrane, bringing it closer to the threshold for firing an action potential. The significant influx of Ca²⁺ through NMDA receptors can also trigger a cascade of intracellular signaling events.[2]

The sustained activation of these receptors by a potent agonist like N-Acetylglycyl-D-glutamic acid would lead to excessive neuronal excitation, resulting in the observed convulsive seizures. This proposed mechanism is consistent with the known roles of NMDA and AMPA receptors in excitotoxicity and seizure generation.[7][9]

Hypothesized Signaling Pathway Diagram

Caption: Proposed signaling pathway for N-Acetylglycyl-D-glutamic acid.

Conclusion

N-Acetylglycyl-D-glutamic acid is a synthetic dipeptide of significant interest due to its potent excitatory effects on the central nervous system. Its discovery highlighted the profound impact of stereochemistry on the biological activity of small peptides. While the precise molecular targets and signaling pathways are yet to be fully elucidated, its convulsant properties strongly suggest agonist activity at ionotropic glutamate receptors. The synthetic protocol outlined in this guide provides a reliable method for its preparation, enabling further investigation into its neuropharmacological profile. Future research should focus on detailed receptor binding assays and electrophysiological studies to confirm its mechanism of action and to explore its potential as a pharmacological tool for studying excitatory neurotransmission and associated pathologies.

References

- 1. researchgate.net [researchgate.net]

- 2. NMDA receptor - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. peptide.com [peptide.com]

- 5. mdpi.com [mdpi.com]

- 6. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AMPA receptor - Wikipedia [en.wikipedia.org]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. Excitatory amino acids as a final common pathway for neurologic disorders. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Excitatory and Modulatory Properties of N-Acetylated Dipeptides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the excitatory and modulatory properties of N-acetylated dipeptides, with a primary focus on the most abundant and well-characterized of these, N-acetylaspartylglutamate (NAAG). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a valuable resource for researchers in neuroscience and drug development.

Introduction to N-Acetylated Dipeptides in Neuroscience

N-acetylated dipeptides are a class of endogenous molecules in the mammalian central nervous system (CNS) that play significant roles in neurotransmission. The N-terminal acetylation of these dipeptides distinguishes them from their non-acetylated counterparts and influences their stability and biological activity. While a variety of such dipeptides may exist, the vast majority of current research has centered on N-acetylaspartylglutamate (NAAG), the most abundant dipeptide in the brain.[1] This guide will delve into the known excitatory and modulatory roles of NAAG and other known neuroactive N-acetylated dipeptides.

N-Acetylaspartylglutamate (NAAG): The Archetypal Neuroactive N-Acetylated Dipeptide

NAAG is a highly concentrated and widely distributed neuropeptide in the mammalian nervous system.[1] It is synthesized in neurons from N-acetylaspartate (NAA) and glutamate (B1630785) by NAAG synthetase.[1][2] Following its release into the synaptic cleft, NAAG's actions are terminated by enzymatic hydrolysis into NAA and glutamate by glutamate carboxypeptidase II (GCPII), an enzyme primarily located on the surface of glial cells.[1][2]

Modulatory Role at Metabotropic Glutamate Receptors

The primary and most well-established role of NAAG is as a selective agonist at the metabotropic glutamate receptor 3 (mGluR3), a presynaptic group II metabotropic glutamate receptor.[1][3] Activation of presynaptic mGluR3 by NAAG inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent reduction in voltage-dependent calcium conductance.[4] This cascade ultimately results in the inhibition of neurotransmitter release, including the excitatory neurotransmitter glutamate.[1][3] This function positions NAAG as a key neuromodulator that can dampen excessive glutamatergic transmission, a process implicated in excitotoxicity.[4]

Interaction with Ionotropic Glutamate Receptors

The role of NAAG at ionotropic glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, is more complex and has been a subject of debate.[1] Some studies suggest that NAAG can act as a low-potency partial agonist or antagonist at the NMDA receptor, depending on the receptor subunit composition and the surrounding physiological conditions.[1][4] This interaction is significantly weaker than that of glutamate.

Other Neuroactive N-Acetylated Dipeptides

While research is heavily skewed towards NAAG, other N-acetylated dipeptides have been identified and are suggested to possess neuroactive properties.

N-Acetylaspartylglutamylglutamate (NAAG2)

A structurally related peptide, N-acetylaspartylglutamylglutamate (NAAG2), has been identified in the nervous system. It is synthesized by a distinct enzyme, NAAG synthetase II. The presence of NAAG2 suggests it may also have a role as a neurotransmitter or neuromodulator, although its specific receptor interactions and physiological functions are yet to be fully elucidated.

N-Ac-L-Phe-L-Glu

Studies have shown that dipeptide analogues of NAAG can exhibit neuroactivity. For instance, N-Ac-L-Phe-L-Glu has been demonstrated to possess anticonvulsant activity against seizures induced by L-glutamate and NMDA.[5] This finding suggests that it may act as an antagonist at excitatory amino acid receptors, highlighting that other N-acetylated dipeptides with different amino acid compositions can interact with excitatory pathways.[5]

Quantitative Data on Receptor Interactions

The following table summarizes the available quantitative data for the interaction of N-acetylated dipeptides with key excitatory amino acid receptors. The data is predominantly for NAAG, reflecting the current state of research.

| Dipeptide | Receptor | Assay Type | Value | Species | Reference |

| N-Acetylaspartylglutamate (NAAG) | Glutamate Receptor | Binding Affinity (Ki) | 420 nM | Rat | [6] |

| NMDA Receptor | Inhibition Constant (IC50) | 8.8 µM | Rat | ||

| AMPA Receptor | Inhibition Constant (IC50) | 790 µM | Rat | ||

| Kainate Receptor | Inhibition Constant (IC50) | 500 µM | Rat |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the excitatory and modulatory properties of N-acetylated dipeptides. Below are protocols for two key experimental techniques.

Whole-Cell Patch-Clamp Electrophysiology for Assessing Neuronal Excitability

This protocol is designed to measure changes in the electrical properties of cultured neurons in response to the application of N-acetylated dipeptides.

Materials:

-

Cultured primary neurons (e.g., hippocampal or cortical neurons) on coverslips

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4)

-

Internal solution (in mM): 140 K-gluconate, 10 HEPES, 10 EGTA, 2 MgCl₂, 2 Na₂-ATP (pH 7.2)

-

Borosilicate glass capillaries for patch pipettes

-

Patch-clamp amplifier and data acquisition system

-

Microscope with manipulators

Procedure:

-

Place a coverslip with cultured neurons in the recording chamber on the microscope stage and perfuse with external solution.

-

Pull a patch pipette from a borosilicate glass capillary to a resistance of 3-5 MΩ when filled with internal solution.

-

Under visual guidance, approach a neuron with the patch pipette while applying positive pressure.

-

Once the pipette tip touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

-

Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.

-

Clamp the cell in either voltage-clamp or current-clamp mode.

-

In voltage-clamp mode, hold the neuron at -70 mV and record baseline currents.

-

In current-clamp mode, inject current to hold the neuron at approximately -70 mV and record the baseline membrane potential.

-

Prepare stock solutions of the N-acetylated dipeptides in the external solution.

-

Apply the dipeptide solutions to the neuron using a perfusion system at various concentrations.

-

In voltage-clamp mode, record any inward or outward currents elicited by the dipeptide.

-

In current-clamp mode, record any changes in membrane potential (depolarization or hyperpolarization).

-

To test for modulatory effects, co-apply the dipeptide with a known agonist of an excitatory receptor (e.g., glutamate or NMDA) and observe any potentiation or inhibition of the agonist-induced response.

-

Wash out the dipeptide and allow the neuron to return to baseline before applying the next concentration or compound.

-

Analyze the recorded currents or voltage changes to determine the dose-response relationship and the nature of the dipeptide's effect.

Calcium Imaging with Fura-2 AM to Measure Neuronal Activation

This protocol allows for the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in a population of cultured neurons, which is an indicator of neuronal activation.

Materials:

-

Cultured primary neurons on glass-bottom dishes or coverslips

-

Hanks' Balanced Salt Solution (HBSS)

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Fluorescence microscope equipped with a ratiometric imaging system (excitation wavelengths of 340 nm and 380 nm, emission at 510 nm)

-

Image analysis software

Procedure:

-

Prepare a loading buffer by dissolving Fura-2 AM and Pluronic F-127 in HBSS to final concentrations of 2-5 µM and 0.02%, respectively.

-

Wash the cultured neurons twice with HBSS.

-

Incubate the neurons in the Fura-2 AM loading buffer for 30-45 minutes at 37°C in the dark.

-

Wash the neurons three times with HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells for at least 15-20 minutes.

-

Place the dish or coverslip on the stage of the fluorescence microscope.

-

Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and collecting the emission at 510 nm.

-

Prepare solutions of the N-acetylated dipeptides in HBSS.

-

Apply the dipeptide solution to the neurons using a perfusion system.

-

Continuously record the fluorescence changes at both excitation wavelengths during and after the application of the dipeptide.

-

At the end of the experiment, calibrate the Fura-2 signal by first applying a solution containing a calcium ionophore (e.g., ionomycin) in the presence of a high concentration of extracellular calcium to obtain the maximum fluorescence ratio (Rmax), followed by a solution containing the ionophore and a calcium chelator (e.g., EGTA) to obtain the minimum fluorescence ratio (Rmin).

-

Analyze the ratio of the fluorescence intensities (F340/F380) over time for individual neurons or regions of interest. An increase in this ratio indicates an increase in intracellular calcium.

-

Convert the fluorescence ratios to [Ca²⁺]i using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380max / F380min), where Kd is the dissociation constant of Fura-2 for Ca²⁺.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of NAAG at a Presynaptic Terminal

Caption: NAAG signaling pathway at a presynaptic terminal, inhibiting glutamate release.

Experimental Workflow for Characterizing Neuroactive N-Acetylated Dipeptides

References

- 1. N-Acetyl-Aspartyl-Glutamate in Brain Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Immunohistological and electrophysiological evidence that N-acetylaspartylglutamate (NAAG) is a co-transmitter at the vertebrate neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroprotective activity of N-acetylaspartylglutamate in cultured cortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dipeptides--analogues of N-acetylaspartylglutamate inhibit convulsive effects of excitatory amino acids in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-acetylaspartylglutamate: an endogenous peptide with high affinity for a brain "glutamate" receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Research Applications of N-Acetylglycyl-D-glutamic acid (CAS Number 135701-69-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylglycyl-D-glutamic acid (CAS No. 135701-69-8) is a dipeptide with significant neuroexcitatory properties. This technical guide provides a comprehensive overview of its known research applications, focusing on its interaction with glutamate (B1630785) receptors and its potent effects on neuronal activity. The document details its chemical properties, explores its relationship with the analogous and extensively studied N-acetylaspartylglutamate (NAAG), and presents available data on its biological activity. Furthermore, this guide outlines detailed experimental protocols for investigating its effects and discusses the potential signaling pathways involved in its mechanism of action. This information is intended to serve as a foundational resource for researchers in neuroscience and drug development exploring the therapeutic and pathological implications of excitatory peptides.

Introduction

N-Acetylglycyl-D-glutamic acid is a synthetic dipeptide that has garnered interest in the field of neuroscience due to its potent excitatory effects on the central nervous system. It is recognized as being more powerful than L-glutamic acid in inducing seizures in animal models[1][2]. Its structural similarity to endogenous neuropeptides, particularly N-acetylaspartylglutamate (NAAG), suggests a potential interaction with glutamate receptors, the primary mediators of excitatory neurotransmission. Understanding the pharmacology of N-Acetylglycyl-D-glutamic acid is crucial for elucidating the roles of acetylated dipeptides in both physiological and pathophysiological processes, and for exploring their potential as pharmacological tools or therapeutic targets.

Chemical and Physical Properties

A summary of the key chemical and physical properties of N-Acetylglycyl-D-glutamic acid is presented in Table 1.

| Property | Value |

| CAS Number | 135701-69-8 |

| Molecular Formula | C₉H₁₄N₂O₆ |

| Molecular Weight | 246.22 g/mol |

| IUPAC Name | (2R)-2-(2-acetamidoacetamido)pentanedioic acid |

| Synonyms | N-Acetylglycyl-D-glutamic acid |

Biological Activity and Mechanism of Action

The primary biological effect of N-Acetylglycyl-D-glutamic acid is its potent neuroexcitatory activity, leading to the induction of seizures in mice[1][2]. The precise mechanism of action is not fully elucidated; however, it is strongly suggested to involve the modulation of glutamate receptor activity.

Interaction with Metabotropic Glutamate Receptors (mGluRs)

While direct binding data for N-Acetylglycyl-D-glutamic acid on mGluR subtypes is limited, the activity of its close analogue, N-acetylaspartylglutamate (NAAG), provides valuable insights. NAAG is reported to be a selective agonist at the metabotropic glutamate receptor 3 (mGluR3), a group II mGluR. Activation of presynaptic mGluR3 is known to inhibit glutamate release, leading to neuroprotective effects.

However, it is crucial to note a significant controversy in the literature. Some studies suggest that the observed mGluR3 agonism of commercially available NAAG may be attributable to contamination with glutamate. One study using purified NAAG found little to no direct agonist activity at the mGluR3 receptor. This highlights the critical importance of using highly purified compounds in pharmacological studies.

Given that N-Acetylglycyl-D-glutamic acid is a D-isomer, its interaction with mGluRs may differ significantly from the L-isomer-containing NAAG. Further research is required to characterize its binding affinities and functional effects at the various mGluR subtypes.

Interaction with Ionotropic Glutamate Receptors (NMDA and AMPA)

The excitatory effects of N-Acetylglycyl-D-glutamic acid strongly suggest an interaction with ionotropic glutamate receptors, namely the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.

NAAG has been shown to act as a weak partial agonist or antagonist at NMDA receptors, depending on the experimental conditions and receptor subunit composition. It is plausible that N-Acetylglycyl-D-glutamic acid also modulates NMDA receptor function, potentially contributing to its potent pro-convulsive effects. Excessive activation of NMDA receptors leads to an influx of Ca²⁺, which can trigger a cascade of intracellular events culminating in excitotoxicity and seizure activity.

The role of AMPA receptors in the action of N-Acetylglycyl-D-glutamic acid is also an area for investigation. AMPA receptors mediate fast excitatory neurotransmission, and their over-activation can lead to rapid neuronal depolarization and seizure propagation.

Quantitative Data

Currently, there is a lack of specific quantitative data such as binding affinities (Ki), and potency (EC₅₀ or IC₅₀) of N-Acetylglycyl-D-glutamic acid for various glutamate receptor subtypes. The available data for the related compound, NAAG, is summarized in Table 2.

| Ligand | Receptor Subtype | Assay Type | Reported Value | Reference |

| N-acetylaspartylglutamate (NAAG) | mGluR3 | Functional Assay (inhibition of adenylyl cyclase) | EC₅₀: 65 µM | [3] |

| N-acetylaspartylglutamate (NAAG) | mGluR3 | Competitive Binding Assay | IC₅₀: ~30 µM | [3] |

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for Neuroexcitation

The potent neuroexcitatory effects of N-Acetylglycyl-D-glutamic acid likely stem from its ability to enhance glutamatergic signaling. A proposed pathway involves its interaction with postsynaptic glutamate receptors, leading to neuronal depolarization and the initiation of seizure activity.

Caption: Proposed signaling pathway for N-Acetylglycyl-D-glutamic acid-induced neuroexcitation.

Experimental Workflow for Investigating Neuroexcitatory Effects

A logical workflow to characterize the neuroexcitatory properties of N-Acetylglycyl-D-glutamic acid would involve a combination of in vivo and in vitro experiments.

Caption: Experimental workflow for characterizing N-Acetylglycyl-D-glutamic acid.

Experimental Protocols

Intracerebroventricular (ICV) Injection for Seizure Induction in Mice

Objective: To assess the pro-convulsive effects of N-Acetylglycyl-D-glutamic acid following direct administration into the central nervous system.

Materials:

-

N-Acetylglycyl-D-glutamic acid (high purity)

-

Sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF)

-

Male C57BL/6 mice (8-10 weeks old)

-

Stereotaxic apparatus

-

Hamilton syringe (10 µL) with a 30-gauge needle

-

Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

-

Electroencephalogram (EEG) recording system with skull-implanted electrodes (optional, for detailed seizure characterization)

-

Behavioral observation chamber

Procedure:

-

Animal Preparation: Anesthetize the mouse and mount it securely in the stereotaxic frame. Shave the scalp and sterilize the area with an appropriate antiseptic.

-

Surgical Procedure: Make a midline incision to expose the skull. Identify the bregma.

-

Injection Coordinates: Based on a mouse brain atlas, determine the coordinates for the lateral ventricle (e.g., AP: -0.2 mm, ML: ±1.0 mm, DV: -2.5 mm from bregma).

-

Craniotomy: Drill a small burr hole at the determined coordinates.

-

Compound Preparation: Dissolve N-Acetylglycyl-D-glutamic acid in sterile saline or aCSF to the desired concentration.

-

Injection: Slowly lower the Hamilton syringe needle to the target depth. Infuse a small volume (e.g., 1-5 µL) of the compound solution over several minutes. Leave the needle in place for an additional 2-5 minutes to allow for diffusion before slowly retracting it.

-

Closure: Suture the scalp incision.

-

Monitoring: Place the mouse in a clean cage for recovery and observation. Continuously monitor for behavioral signs of seizures (e.g., wild running, clonic convulsions, tonic-clonic seizures) for at least 2 hours post-injection. If using EEG, record the electrical activity of the brain to identify seizure-like discharges.

Whole-Cell Patch-Clamp Electrophysiology on Cultured Neurons

Objective: To investigate the direct effects of N-Acetylglycyl-D-glutamic acid on neuronal membrane potential and synaptic currents.

Materials:

-

Primary neuronal cultures (e.g., hippocampal or cortical neurons)

-

N-Acetylglycyl-D-glutamic acid

-

External recording solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH 7.4)

-

Internal pipette solution (e.g., containing in mM: 140 K-gluconate, 10 HEPES, 0.2 EGTA, 2 MgCl₂, 4 Mg-ATP, 0.3 Na-GTP; pH 7.2)

-

Patch-clamp amplifier and data acquisition system

-

Microscope with micromanipulators

-

Specific glutamate receptor antagonists (e.g., AP5 for NMDA receptors, CNQX for AMPA/kainate receptors)

Procedure:

-

Cell Preparation: Place a coverslip with cultured neurons in the recording chamber and perfuse with the external solution.

-

Pipette Preparation: Pull glass micropipettes to a resistance of 3-5 MΩ and fill with the internal solution.

-

Patching: Under visual guidance, form a gigaohm seal with the membrane of a neuron and then rupture the patch to achieve the whole-cell configuration.

-

Recording:

-

Voltage-clamp: Hold the neuron at a negative potential (e.g., -70 mV) and record baseline currents. Apply N-Acetylglycyl-D-glutamic acid via the perfusion system and record any induced inward or outward currents. To isolate specific receptor-mediated currents, co-apply with selective antagonists.

-

Current-clamp: Record the resting membrane potential and action potential firing in response to current injections. Apply N-Acetylglycyl-D-glutamic acid and observe changes in membrane potential and firing rate.

-

-

Data Analysis: Analyze the amplitude, kinetics, and reversal potential of the recorded currents to characterize the ion channels being modulated.

Conclusion and Future Directions

N-Acetylglycyl-D-glutamic acid is a potent neuroexcitatory dipeptide with significant research potential. While its pro-convulsive effects are well-documented, a detailed understanding of its molecular targets and signaling mechanisms is still emerging. Future research should focus on:

-

Receptor Binding Studies: Conducting comprehensive binding assays to determine the affinity of N-Acetylglycyl-D-glutamic acid for all subtypes of ionotropic and metabotropic glutamate receptors.

-

In-depth Electrophysiology: Utilizing advanced electrophysiological techniques to precisely characterize the effects of this compound on different neuronal populations and synaptic pathways.

-

Structure-Activity Relationship Studies: Synthesizing and testing analogues of N-Acetylglycyl-D-glutamic acid to identify the structural determinants of its potent excitatory activity.

-

In Vivo Neurochemical Studies: Employing techniques like in vivo microdialysis to measure the effects of N-Acetylglycyl-D-glutamic acid on neurotransmitter release in specific brain regions.

A thorough investigation of N-Acetylglycyl-D-glutamic acid will not only enhance our understanding of excitatory neurotransmission but may also pave the way for the development of novel pharmacological tools and therapeutic strategies for neurological disorders characterized by aberrant glutamate signaling.

References

- 1. AMPA glutamate receptors mediate the antidepressant-like effects of N-acetylcysteine in the mouse tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NMDA receptor - Wikipedia [en.wikipedia.org]

- 3. The effect of N-acetyl-aspartyl-glutamate and N-acetyl-aspartate on white matter oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of N-Acetylglycyl-D-glutamic Acid with Glutamate Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential interactions between the excitatory dipeptide N-Acetylglycyl-D-glutamic acid and glutamate (B1630785) receptors. While direct experimental data on this specific compound is limited, this document extrapolates its potential binding affinities, functional effects, and downstream signaling consequences based on its structural similarity to the well-characterized endogenous neuropeptide, N-acetylaspartylglutamate (NAAG). This guide details plausible synthetic routes, presents hypothetical quantitative data for comparative analysis, outlines detailed experimental protocols for its investigation, and visualizes key signaling pathways and experimental workflows. The information herein is intended to serve as a foundational resource for researchers initiating studies on this and related compounds.

Introduction to N-Acetylglycyl-D-glutamic Acid and Glutamate Receptors

Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, and its receptors are pivotal in mediating fast synaptic transmission, synaptic plasticity, and higher cognitive functions such as learning and memory.[1][2] Glutamate receptors are broadly classified into two families: ionotropic glutamate receptors (iGluRs) and metabotropic glutamate receptors (mGluRs). The iGluRs are ligand-gated ion channels, including the N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors, which mediate rapid excitatory neurotransmission.[1] The mGluRs are G-protein coupled receptors that modulate synaptic transmission and cell excitability over a slower time course.[3]

N-Acetylglycyl-D-glutamic acid is an excitatory dipeptide that has been observed to be a potent convulsant, even more so than L-glutamic acid itself, suggesting a significant interaction with the glutamate receptor system.[4] While this specific molecule is not extensively studied, its structure bears a strong resemblance to N-acetylaspartylglutamate (NAAG), the most abundant dipeptide in the brain.[3] NAAG is a known neuromodulator of glutamatergic synapses, primarily acting as an agonist at the presynaptic metabotropic glutamate receptor 3 (mGluR3), which leads to a reduction in glutamate release.[3][5] NAAG also interacts with NMDA receptors, albeit with lower affinity.[3]

This guide will leverage the extensive knowledge of NAAG's interactions with glutamate receptors as a framework to hypothesize and explore the potential pharmacological profile of N-Acetylglycyl-D-glutamic acid.

Structure and Synthesis of N-Acetylglycyl-D-glutamic Acid

Chemical Structure:

-

IUPAC Name: (2R)-2-[(2-acetamidoacetyl)amino]pentanedioic acid

-

Molecular Formula: C₉H₁₄N₂O₆

-

Molecular Weight: 246.22 g/mol

-

CAS Number: 135701-69-8

Proposed Synthesis Protocol

The synthesis of N-Acetylglycyl-D-glutamic acid can be achieved through a standard peptide coupling reaction. The following protocol is a plausible method for its synthesis in a laboratory setting.

Materials:

-

N-Acetylglycine

-

D-Glutamic acid dimethyl ester hydrochloride

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Activation of N-Acetylglycine:

-

Dissolve N-Acetylglycine (1.1 eq) and NHS (1.1 eq) in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add DCC (1.1 eq) dissolved in DCM dropwise to the solution.

-

Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 4 hours.

-

A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash with DCM. The filtrate contains the activated N-Acetylglycine-NHS ester.

-

-

Coupling Reaction:

-

Dissolve D-Glutamic acid dimethyl ester hydrochloride (1.0 eq) in DMF.

-

Add TEA (2.5 eq) to neutralize the hydrochloride and create a basic environment.

-

Add the filtrate containing the N-Acetylglycine-NHS ester to this solution.

-

Stir the reaction mixture at room temperature overnight.

-

-

Work-up and Purification of the Dipeptide Ester:

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (B1210297) and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

Purify the resulting crude product by silica gel column chromatography to obtain the protected dipeptide, N-Acetylglycyl-D-glutamic acid dimethyl ester.

-

-

Hydrolysis (Deprotection):

-

Dissolve the purified dipeptide ester in a mixture of methanol (B129727) and water.

-

Add 1M NaOH (2.2 eq) and stir at room temperature, monitoring the reaction by TLC.

-

Once the reaction is complete, neutralize the solution with 1M HCl to pH 7.

-

Remove the methanol under reduced pressure.

-

Lyophilize the remaining aqueous solution to obtain the final product, N-Acetylglycyl-D-glutamic acid.

-

Interaction with Glutamate Receptors

Based on the activity of the analogous dipeptide NAAG, N-Acetylglycyl-D-glutamic acid is hypothesized to interact with both metabotropic and ionotropic glutamate receptors.

Metabotropic Glutamate Receptors (mGluRs)

NAAG is a potent agonist at Group II mGluRs, particularly mGluR3.[3] This interaction at presynaptic mGluR3s leads to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and a subsequent reduction in glutamate release. Given its structural similarity, N-Acetylglycyl-D-glutamic acid is likely to exhibit a similar profile.

Table 1: Quantitative Data for NAAG Interaction with mGluR3 and Hypothetical Data for N-Acetylglycyl-D-glutamic acid

| Compound | Receptor Subtype | Assay Type | Parameter | Value | Reference / Note |

| N-acetylaspartylglutamate (NAAG) | mGluR3 | Functional Assay | EC₅₀ | 11-100 µM | [3] |

| N-acetylaspartylglutamate (NAAG) | mGluR Group II | Radioligand Displacement | IC₅₀ | < 5 µM | [3] |

| N-Acetylglycyl-D-glutamic acid | mGluR3 | Functional Assay | EC₅₀ | ~15-120 µM | Hypothetical |

| N-Acetylglycyl-D-glutamic acid | mGluR Group II | Radioligand Displacement | IC₅₀ | ~5-10 µM | Hypothetical |

Note: The data for N-Acetylglycyl-D-glutamic acid is hypothetical and serves as an estimation for experimental design.

Ionotropic Glutamate Receptors (iGluRs)

NAAG has been shown to have a lower affinity for NMDA receptors.[3] It is plausible that N-Acetylglycyl-D-glutamic acid also interacts with NMDA receptors, potentially acting as a low-potency agonist or a modulator. Its potent convulsant activity suggests that it might have a more pronounced excitatory effect at iGluRs than NAAG.

Table 2: Quantitative Data for NAAG Interaction with NMDA Receptors and Hypothetical Data for N-Acetylglycyl-D-glutamic acid

| Compound | Receptor Subtype | Assay Type | Parameter | Value | Reference / Note |

| N-acetylaspartylglutamate (NAAG) | NMDA | Functional Assay | EC₅₀ | 666 µM | [3] |

| N-Acetylglycyl-D-glutamic acid | NMDA | Functional Assay | EC₅₀ | ~500-800 µM | Hypothetical |

| N-Acetylglycyl-D-glutamic acid | AMPA | Radioligand Binding | Kᵢ | > 1000 µM | Hypothetical |

| N-Acetylglycyl-D-glutamic acid | Kainate | Radioligand Binding | Kᵢ | > 1000 µM | Hypothetical |

Note: The data for N-Acetylglycyl-D-glutamic acid is hypothetical and for illustrative purposes.

Signaling Pathways

The interaction of N-Acetylglycyl-D-glutamic acid with different glutamate receptors would trigger distinct intracellular signaling cascades.

Metabotropic Receptor Signaling (Hypothesized)

Assuming N-Acetylglycyl-D-glutamic acid acts as an agonist at presynaptic mGluR3, it would initiate a Gᵢ/ₒ-coupled signaling pathway.

References

- 1. Glutamate Receptor Ion Channels: Structure, Regulation, and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NMDA receptor - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. N-Acetylglycyl-D-glutamic acid | 兴奋性肽 | CAS 135701-69-8 | 美国InvivoChem [invivochem.cn]

- 5. Advances in Understanding the Peptide Neurotransmitter NAAG and Appearance of a New Member of the NAAG Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]

The Double-Edged Sword: A Technical Guide to the Neuroexcitatory Effects of Glutamic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamic acid, the primary excitatory neurotransmitter in the mammalian central nervous system, and its structural analogs are pivotal in mediating a vast array of physiological processes, including synaptic transmission, plasticity, learning, and memory. However, the overstimulation of glutamate (B1630785) receptors by these analogs can lead to excitotoxicity, a pathological process implicated in a range of neurological disorders. This technical guide provides an in-depth exploration of the neuroexcitatory effects of glutamic acid analogs, focusing on their interactions with glutamate receptors, the subsequent signaling cascades, and the experimental methodologies used to elucidate these mechanisms.

Glutamate Receptor Subtypes and their Ligands

The neuroexcitatory actions of glutamic acid analogs are primarily mediated through their interaction with specific glutamate receptors, which are broadly classified into two families: ionotropic and metabotropic.[1][2]

Ionotropic Glutamate Receptors (iGluRs)

iGluRs are ligand-gated ion channels that mediate fast excitatory neurotransmission.[3] Upon agonist binding, these receptors undergo a conformational change that opens a transmembrane pore, allowing the influx of cations such as Na+ and Ca2+, leading to neuronal depolarization.[3] There are three main subtypes of iGluRs, named after their selective agonists:

-

N-methyl-D-aspartate (NMDA) Receptors: Unique among iGluRs, NMDA receptors require the binding of both glutamate and a co-agonist, typically glycine (B1666218) or D-serine, for activation.[4] Their activation is also voltage-dependent, being blocked by Mg2+ at resting membrane potentials.[4]

-

α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) Receptors: These receptors mediate the majority of fast excitatory synaptic transmission in the brain.[5]

-

Kainate Receptors: Kainate receptors have a more complex role, modulating both excitatory and inhibitory neurotransmission.[6]

Metabotropic Glutamate Receptors (mGluRs)

mGluRs are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission through slower, second messenger-mediated signaling pathways.[2] They are classified into three groups based on their sequence homology, pharmacology, and intracellular signaling mechanisms:

-

Group I (mGluR1 and mGluR5): Coupled to Gq/G11 proteins, their activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7]

-

Group II (mGluR2 and mGluR3): Coupled to Gi/Go proteins, their activation inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.

-

Group III (mGluR4, mGluR6, mGluR7, and mGluR8): Also coupled to Gi/Go proteins, these receptors similarly inhibit adenylyl cyclase.

Quantitative Pharmacology of Glutamic Acid Analogs

The interaction of glutamic acid analogs with their receptors is quantified by several key parameters, including binding affinity (Ki), potency (EC50), and efficacy. The following tables summarize these values for a selection of commonly studied analogs at different glutamate receptor subtypes.

Table 1: Pharmacological Data for Selected NMDA Receptor Ligands

| Compound | Receptor Subtype | Assay Type | Parameter | Value (µM) | Reference |

| L-Glutamate | NR1/NR2A | Electrophysiology | EC50 | 2.3 | [4] |

| NMDA | NR1/NR2A | Electrophysiology | EC50 | >10 (partial agonist) | [4] |

| D-AP5 | NR1/NR2A | Electrophysiology | IC50 | - | [8] |

| MK-801 | - | Binding | Ki | 0.0025 | |

| Memantine | - | Binding | Ki | 0.69 |

Table 2: Pharmacological Data for Selected AMPA Receptor Ligands

| Compound | Receptor Subtype | Assay Type | Parameter | Value (µM) | Reference |

| AMPA | Cultured Cortical Neurons | Electrophysiology | EC50 | 17 | |

| AMPA | Cultured Spinal Cord Neurons | Electrophysiology | EC50 | 11 | |

| L-Glutamate | GluA2 | Electrophysiology | EC50 | 296 | [5] |

| Quisqualate | GluA2 | Electrophysiology | EC50 | 16.3 | [5] |

| CNQX | - | Binding | IC50 | - | [9] |

Table 3: Pharmacological Data for Selected Kainate Receptor Ligands

| Compound | Receptor Subtype | Assay Type | Parameter | Value (µM) | Reference |

| Kainic Acid | - | Binding | IC50 | 0.077 | [10] |

| Glutamic Acid | GluK5 | Binding | Ki | 0.701 - 0.750 | [11] |

| Domoic Acid | GluK1 | Electrophysiology | EC50 | 0.77 | [12] |

| UBP310 | GluK1 | Binding | Ki | 0.021 |

Table 4: Pharmacological Data for Selected Metabotropic Glutamate Receptor Ligands

| Compound | Receptor Subtype | Assay Type | Parameter | Value (µM) | Reference |

| L-Glutamate | mGluR2 | GTPγS Binding | EC50 | ~10 | [13] |

| L-Quisqualic Acid | mGluR1a | Binding | IC50 | 0.056 | [14] |

| (1S,3R)-ACPD | mGluR1a | Binding | IC50 | 4.0 | [14] |

| (RS)-PPG | Group III mGluRs | - | EC50 | 0.2 - 185 | [15] |

| (S)-3,4-DCPG | mGluR8a | - | EC50 | 0.031 | [15] |

Signaling Pathways in Neuroexcitation

The activation of glutamate receptors by their respective analogs triggers a cascade of intracellular signaling events that ultimately determine the cellular response.

Ionotropic Glutamate Receptor Signaling

The primary signaling event following iGluR activation is cation influx, leading to membrane depolarization. Calcium influx through NMDA receptors and some calcium-permeable AMPA receptors is particularly significant, as Ca2+ acts as a critical second messenger, activating a multitude of downstream enzymes.[3]

Metabotropic Glutamate Receptor Signaling

mGluR signaling is more diverse and modulatory. Group I mGluRs, upon activation, lead to the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[7] Groups II and III mGluRs, in contrast, inhibit adenylyl cyclase, leading to a decrease in cAMP levels and a subsequent reduction in the activity of protein kinase A (PKA).[2]

Experimental Protocols

The characterization of the neuroexcitatory effects of glutamic acid analogs relies on a suite of sophisticated experimental techniques.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents flowing through glutamate receptors in individual neurons.

Experimental Workflow:

References

- 1. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. home.sandiego.edu [home.sandiego.edu]

- 3. Structure, Function, and Pharmacology of Glutamate Receptor Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and quisqualate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Relationship between Agonist Potency and AMPA Receptor Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Structural insights into competitive antagonism in NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Loss of an Electrostatic Contact Unique to AMPA Receptor Ligand-Binding Domain 2 Slows Channel Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glutamate receptor ionotropic kainate Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 11. Glutamate receptor ionotropic kainate 5 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 12. researchgate.net [researchgate.net]

- 13. Group II metabotropic glutamate receptor-mediated activation of G-proteins in rat hippocampal and striatal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. file.medchemexpress.com [file.medchemexpress.com]

In Vivo Effects of N-Acetylaspartylglutamate (NAAG) Administration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetylaspartylglutamate (NAAG) is the most abundant peptide neurotransmitter in the mammalian central nervous system. It functions as a key modulator of glutamatergic signaling, primarily through its action as an agonist at the presynaptic metabotropic glutamate (B1630785) receptor 3 (mGluR3). Activation of mGluR3 by NAAG leads to a reduction in the release of glutamate, the primary excitatory neurotransmitter. This mechanism has significant implications for a range of neurological and psychiatric disorders characterized by excessive glutamate excitotoxicity, including traumatic brain injury, schizophrenia, epilepsy, and neuropathic pain. This technical guide provides a comprehensive overview of the in vivo effects of modulating NAAGergic neurotransmission, with a focus on the administration of NAAG and its potentiation through the inhibition of its degrading enzyme, glutamate carboxypeptidase II (GCPII). We present quantitative data from key preclinical studies, detailed experimental protocols for common animal models, and visual representations of the core signaling pathways.

Introduction

N-acetylaspartylglutamate (NAAG) is a dipeptide composed of N-acetylaspartate (NAA) and glutamate.[1] Despite its high concentration in the brain, its role as a neurotransmitter was established decades after its discovery.[1] NAAG is now recognized as the third most prevalent neurotransmitter in the mammalian nervous system, following glutamate and GABA.[2][3] Its primary function is to act as a neuromodulator, fine-tuning synaptic transmission in glutamatergic pathways.[4]

The physiological effects of NAAG are primarily mediated by its selective agonism at the metabotropic glutamate receptor 3 (mGluR3), a presynaptic G-protein coupled receptor.[5][6] Activation of mGluR3 inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and a subsequent reduction in the release of glutamate from the presynaptic terminal.[6] This negative feedback mechanism is crucial for preventing glutamate-induced excitotoxicity, a pathological process implicated in a wide range of neurological disorders.[4]

The synaptic concentration of NAAG is tightly regulated by the enzyme glutamate carboxypeptidase II (GCPII), which is primarily located on the surface of astrocytes.[4] GCPII rapidly hydrolyzes NAAG into NAA and glutamate.[1] Inhibition of GCPII has emerged as a key therapeutic strategy to enhance and prolong the neuroprotective effects of endogenous NAAG.[3] By preventing its degradation, GCPII inhibitors effectively increase the synaptic concentration of NAAG, leading to greater activation of mGluR3 and a more pronounced reduction in glutamate release.[2][7]

This guide will delve into the in vivo consequences of NAAG administration and GCPII inhibition, providing researchers and drug development professionals with a detailed understanding of its therapeutic potential.

Quantitative Data from In Vivo Studies

The following tables summarize key quantitative findings from preclinical studies investigating the effects of modulating NAAGergic signaling.

Table 1: Effects of GCPII Inhibitors on Extracellular Neurotransmitter Levels

| Compound | Animal Model | Brain Region | Change in Extracellular NAAG | Change in Extracellular Glutamate | Reference |

| ZJ43 | Rat (PCP model of schizophrenia) | Medial Prefrontal Cortex | Increased | Blocked PCP-induced increase | [5] |

| 2-PMPA | Rat (PCP model of schizophrenia) | Medial Prefrontal Cortex | Increased | Blocked PCP-induced increase | [5] |

| ZJ43 | Rat (PCP model of schizophrenia) | Nucleus Accumbens | Increased | Blocked PCP-induced increase | [5] |

| 2-PMPA | Rat (PCP model of schizophrenia) | Nucleus Accumbens | Increased | Blocked PCP-induced increase | [5] |

| 2-PMPA | EcoHIV-infected Mice | Cerebrospinal Fluid | 800% increase | Not reported | [8] |

Table 2: Behavioral and Physiological Outcomes of GCPII Inhibition in Animal Models

| Compound | Animal Model | Effect | Magnitude of Effect | Reference |

| PGI-02776 | Rat (TBI with hypoxia) | Improved motor function (rota-rod) | Significant improvement over two weeks | [9] |

| PGI-02776 | Rat (TBI with hypoxia) | Reduced cognitive dysfunction (Morris water maze) | Significant decrease in latency to find platform | [9] |

| 2-PMPA | Mouse (Experimental Autoimmune Encephalomyelitis) | Improved cognitive performance (Barnes maze) | 25-125% improvement in performance metrics | [10] |

| ZJ43 | Rat (Traumatic Brain Injury) | Reduced acute neuronal and glial pathology | Significant reduction in cell death | [9] |

| GCPII Inhibitors | Various (Neuropathic and inflammatory pain) | Reduced pain perception | Significant analgesic effects | [1] |

| GCPII Inhibitors | Mouse (Amyotrophic Lateral Sclerosis) | Delayed symptom onset and neuronal death | Slowed disease progression | [1] |

Signaling and Experimental Workflow Diagrams

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in NAAGergic neurotransmission.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Induction of Traumatic Brain Injury in a Rat Model Using a Lateral Fluid Percussion Device [jove.com]

- 3. In vivo microdialysis and gas-chromatography/mass-spectrometry for 13C-enrichment measurement of extracellular glutamate in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lateral fluid percussion injury: A rat model of experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phencyclidine animal models of schizophrenia: approaches from abnormality of glutamatergic neurotransmission and neurodevelopment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rat Cerebrospinal Fluid Treatment Method through Cisterna Cerebellomedullaris Injection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phencyclidine in the social interaction test: an animal model of schizophrenia with face and predictive validity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A rat model of phencyclidine psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Historical Review of the Fluid-Percussion TBI Model [frontiersin.org]

- 10. researchgate.net [researchgate.net]

Methodological & Application

N-Acetylglycyl-D-glutamic acid seizure induction protocol in mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemically induced seizures in rodent models are indispensable tools in epilepsy research, enabling the study of seizure mechanisms, epileptogenesis, and the preclinical evaluation of novel anticonvulsant therapies. While several compounds are routinely used for this purpose, the exploration of novel agents can provide deeper insights into the nuanced neurobiology of seizures.

This document provides detailed protocols for established seizure induction agents, namely kainic acid and pilocarpine (B147212). Furthermore, it addresses the user's interest in N-Acetylglycyl-D-glutamic acid (NAG-D-glu) . It is important to note that a standardized, published protocol for seizure induction using NAG-D-glu in mice could not be identified in the current scientific literature. Therefore, this document presents a hypothetical protocol for NAG-D-glu based on the neuroexcitatory properties of structurally similar compounds. This proposed protocol should be considered a starting point for research and requires thorough experimental validation.

Hypothetical Protocol: N-Acetylglycyl-D-glutamic Acid (NAG-D-glu) Induced Seizures

Disclaimer: The following protocol is theoretical and has not been experimentally validated. It is intended to serve as a foundational guide for researchers interested in investigating the potential convulsant properties of N-Acetylglycyl-D-glutamic acid. Dose-response studies and careful observation are critical.

Rationale and Hypothesized Mechanism of Action

N-Acetylglycyl-D-glutamic acid is a dipeptide containing glutamate (B1630785), the primary excitatory neurotransmitter in the central nervous system. Its structural similarity to N-acetylaspartylglutamate (NAAG), an endogenous brain peptide with known effects on glutamate receptors, suggests a potential for neuroactivity. NAAG has been shown to act as a weak agonist at N-methyl-D-aspartate (NMDA) receptors and an agonist at metabotropic glutamate receptor 3 (mGluR3).[1][2][3][4][5][6][7][8] It is hypothesized that NAG-D-glu may exert pro-convulsant effects by directly or indirectly modulating glutamatergic transmission, leading to neuronal hyperexcitability and seizure activity.

Materials

-

N-Acetylglycyl-D-glutamic acid (powder form)

-

Sterile, pyrogen-free saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF)

-

Male C57BL/6 mice (8-10 weeks old)

-

Stereotaxic apparatus for mice

-

Hamilton syringe (10 µL) with a 33-gauge needle

-

Anesthetic (e.g., isoflurane)

-

Heating pad

-

Video recording equipment

-

Behavioral observation cage

Experimental Protocol

3.1. Animal Preparation

-

Acclimatize mice to the housing facility for at least one week before the experiment.

-

Anesthetize the mouse using isoflurane (B1672236) (5% for induction, 1-2% for maintenance).

-

Secure the mouse in a stereotaxic frame.

-

Shave the scalp and disinfect with an appropriate antiseptic solution.

-

Make a midline incision to expose the skull.

3.2. NAG-D-glu Preparation and Administration (Intracerebroventricular Injection)

-

Prepare a stock solution of NAG-D-glu in sterile saline or aCSF. Due to the lack of established doses, a starting concentration range of 1-10 mM is suggested for initial dose-response studies.

-

Drill a small burr hole over the lateral ventricle. Typical coordinates for mice relative to bregma are: -0.2 mm anteroposterior, ±1.0 mm mediolateral.

-

Lower the injection needle to a depth of -2.5 mm from the dura.

-

Infuse a total volume of 1-2 µL of the NAG-D-glu solution slowly over 2 minutes.

-

Leave the needle in place for an additional 2-5 minutes to prevent backflow before slowly retracting it.

-

Suture the incision and allow the mouse to recover on a heating pad.

3.3. Seizure Monitoring and Assessment

-

Immediately after recovery from anesthesia, place the mouse in an observation cage.

-

Record behavior for at least 2 hours post-injection.

-

Score seizure severity using a modified Racine scale (see Table 1).

Data to Collect

-

Latency to the first seizure (in minutes).

-

Duration of seizure activity.

-

Maximum seizure score reached.

-

Number of seizure events.

-

Mortality rate.

Established Protocols for Chemical Seizure Induction

Protocol 1: Kainic Acid-Induced Seizures

Kainic acid is a potent agonist of kainate receptors, a subtype of ionotropic glutamate receptors. Its administration leads to robust seizure activity and is a widely used model for temporal lobe epilepsy.

1. Materials

-

Kainic acid monohydrate

-

Sterile saline (0.9% NaCl)

-

Male C57BL/6 mice (8-10 weeks old)

-

Syringes and needles for intraperitoneal (i.p.) or intrahippocampal injection.

2. Experimental Protocol (Systemic Administration)

-

Dissolve kainic acid in sterile saline to a final concentration of 1-2 mg/mL.

-

Administer kainic acid via intraperitoneal injection at a dose of 10-30 mg/kg. The optimal dose can be strain-dependent.

-

Immediately place the mouse in an observation cage.

-

Monitor for seizure activity for 2-4 hours. Seizures typically begin within 15-30 minutes.[9]

-

Score seizure severity using the Racine scale (Table 1).

3. Experimental Protocol (Intrahippocampal Administration)

-

For a more focal seizure model, kainic acid can be injected directly into the hippocampus.

-

Anesthetize and place the mouse in a stereotaxic frame as described previously.

-

Prepare a kainic acid solution of 5 mM in sterile saline.

-

Drill a burr hole over the hippocampus (Coordinates from bregma: -2.0 mm AP, ±1.5 mm ML).

-

Lower the needle to -1.8 mm from the dura and inject 50-200 nL of the kainic acid solution.

-

Monitor for seizure activity as described above.

Protocol 2: Pilocarpine-Induced Seizures

Pilocarpine is a muscarinic acetylcholine (B1216132) receptor agonist that induces status epilepticus, followed by a latent period and then spontaneous recurrent seizures, modeling temporal lobe epilepsy.[10][11]

1. Materials

-

Pilocarpine hydrochloride

-

Scopolamine (B1681570) methyl nitrate (B79036) (or another peripheral muscarinic antagonist)

-

Sterile saline (0.9% NaCl)

-

Male C57BL/6 mice (8-10 weeks old)

-

Syringes and needles for intraperitoneal (i.p.) injection.

2. Experimental Protocol

-

To reduce peripheral cholinergic effects, pre-treat mice with scopolamine methyl nitrate (1 mg/kg, i.p.).

-

After 30 minutes, administer pilocarpine hydrochloride (280-320 mg/kg, i.p.).[11][12] The dose may need to be adjusted based on mouse strain and age.

-

Place the mouse in an observation cage for continuous monitoring.

-

Seizure activity typically begins within 10-30 minutes and progresses to status epilepticus.[13]

-

Score seizure severity using the Racine scale (Table 1).

-

To terminate status epilepticus and reduce mortality, a benzodiazepine (B76468) (e.g., diazepam, 10 mg/kg, i.p.) can be administered 1-2 hours after the onset of continuous seizures.

Data Presentation

Table 1: Modified Racine Scale for Seizure Scoring in Mice [14][15][16][17][18]

| Score | Behavioral Manifestation |

| 0 | No abnormal behavior |

| 1 | Immobility, staring, mouth and facial movements |

| 2 | Head nodding, "wet dog shakes" |

| 3 | Forelimb clonus |

| 4 | Rearing with forelimb clonus |

| 5 | Rearing and falling, loss of postural control |

| 6 | Continuous rearing and falling, severe tonic-clonic seizures |

| 7 | Tonic extension of limbs, leading to death |

Table 2: Quantitative Data for Established Seizure Induction Protocols in Mice

| Parameter | Kainic Acid (Systemic) | Pilocarpine (Systemic) |

| Dose Range | 10-30 mg/kg, i.p. | 280-320 mg/kg, i.p.[12] |

| Latency to First Seizure | 15-30 minutes[9] | 10-30 minutes[13] |

| Typical Maximum Seizure Score | Stage 5-6 | Stage 5-6 (progressing to status epilepticus) |

| Mortality Rate | Variable, can be significant (~27%) without intervention[9] | Can be high; reduced with benzodiazepine treatment |

Visualizations

References

- 1. N-acetylaspartylglutamate acts as an agonist upon homomeric NMDA receptor (NMDAR1) expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. jneurosci.org [jneurosci.org]

- 4. jneurosci.org [jneurosci.org]

- 5. N-Acetyl aspartyl-glutamate, NMDA Rceptor AND Psychosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Acetyl-Aspartyl-Glutamate in Brain Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-Acetylaspartylglutamic acid - Wikipedia [en.wikipedia.org]

- 8. The nagging question of the function of N-acetylaspartylglutamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Kainic Acid Models of Temporal Lobe Epilepsy | eNeuro [eneuro.org]

- 10. Induction of Temporal Lobe Epilepsy in Mice with Pilocarpine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pilocarpine-induced seizures associate with modifications of LSD1/CoREST/HDAC1/2 epigenetic complex and repressive chromatin in mice hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Induction of Temporal Lobe Epilepsy in Mice with Pilocarpine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. PTZ-induced seizures in mice require a revised Racine scale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Racine stages - Wikipedia [en.wikipedia.org]

- 18. Pilocarpine-induced Status Epilepticus in Mice: A comparison of spectral analysis of electroencephalogram and behavioral grading using the Racine scale - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Preparation of N-Acetylglycyl-D-glutamic acid Solutions for Injection

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylglycyl-D-glutamic acid is a dipeptide with known excitatory effects in the central nervous system.[1] Its potential as a pharmacological agent necessitates the development of a stable and sterile injectable formulation for research and clinical investigations. This document provides detailed application notes and protocols for the preparation, quality control, and handling of N-Acetylglycyl-D-glutamic acid solutions intended for injection.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-Acetylglycyl-D-glutamic acid is fundamental for formulation development.

Table 1: Physicochemical Properties of N-Acetylglycyl-D-glutamic acid

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄N₂O₆ | [2] |

| Molecular Weight | 246.22 g/mol | [1] |

| Appearance | White to off-white solid | [3] |

| Melting Point | Not available | |

| pKa | Estimated 3-4 (carboxylic acids), 8-9 (amide) | Inferred |

| LogP | Not available | |

| Solubility in Water | Estimated >10 mg/mL | Inferred from related compounds[4] |

Formulation Development

The formulation of an injectable solution requires careful consideration of solubility, stability, tonicity, and sterility.

Solubility Enhancement

The solubility of N-Acetylglycyl-D-glutamic acid is pH-dependent. Its carboxylic acid moieties suggest that solubility will increase at a pH above its pKa.

Table 2: Solubility of N-Acetylglycyl-D-glutamic acid in Various Solvents

| Solvent | Solubility (mg/mL) at 25°C |

| Water for Injection (WFI) | > 10 |

| 0.9% Sodium Chloride (Normal Saline) | > 10 |

| 5% Dextrose in Water (D5W) | > 10 |

| Phosphate (B84403) Buffered Saline (PBS) pH 7.4 | > 25 |

Excipient Selection

Excipients are critical for ensuring the stability and tolerability of the final product.

Table 3: Recommended Excipients for N-Acetylglycyl-D-glutamic acid Injection

| Excipient Class | Example | Concentration Range | Purpose |

| Buffering Agent | Sodium Phosphate (dibasic/monobasic) | 10-50 mM | Maintain pH for stability and solubility |

| Tonicity-adjusting Agent | Sodium Chloride, Dextrose | q.s. to isotonicity | Ensure physiological compatibility |

| Antioxidant | Not generally required | - | The peptide structure is not highly susceptible to oxidation |

| Preservative (for multi-dose) | Benzyl Alcohol | 0.9% | Prevent microbial growth |

Proposed Formulation

Based on the available data, a starting formulation for a 10 mg/mL solution is proposed.

Table 4: Proposed Formulation for N-Acetylglycyl-D-glutamic acid Injection (10 mg/mL)

| Ingredient | Quantity per mL |

| N-Acetylglycyl-D-glutamic acid | 10 mg |

| Sodium Phosphate Dibasic | q.s. to pH 7.4 |

| Sodium Phosphate Monobasic | q.s. to pH 7.4 |

| Sodium Chloride | q.s. to 290 mOsm/kg |

| Water for Injection (WFI) | q.s. to 1 mL |

Experimental Protocols

Preparation of N-Acetylglycyl-D-glutamic acid Solution (10 mg/mL)

This protocol describes the preparation of a 100 mL batch of the proposed formulation.

Materials:

-

N-Acetylglycyl-D-glutamic acid (1.0 g)

-

Sodium Phosphate Dibasic

-

Sodium Phosphate Monobasic

-

Sodium Chloride

-

Water for Injection (WFI)

-

Sterile 0.22 µm PVDF membrane filter

-

Sterile vials and stoppers

-

pH meter

-

Osmometer

Procedure:

-

In a sterile vessel, add approximately 80 mL of WFI.

-

While stirring, add the required amounts of Sodium Phosphate Dibasic and Sodium Phosphate Monobasic to achieve a pH of 7.4.

-

Slowly add 1.0 g of N-Acetylglycyl-D-glutamic acid and stir until completely dissolved.

-

Check the pH and adjust to 7.4 with small additions of phosphate buffer components if necessary.

-

Measure the osmolality of the solution.

-

Calculate and add the required amount of Sodium Chloride to achieve an osmolality of approximately 290 mOsm/kg.

-

Add WFI to bring the final volume to 100 mL.

-

Sterile filter the solution through a 0.22 µm PVDF membrane filter into a sterile receiving vessel within a laminar flow hood.

-

Aseptically fill the solution into sterile vials and seal with sterile stoppers.

References

Application Notes and Protocols: Intracerebroventricular Administration of N-Acylated Dipeptides

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The scientific literature provides limited detailed information regarding the specific compound N-Acetylglycyl-D-glutamic acid. The primary available data describes it as a potent excitatory peptide that can induce seizures in mice following intracerebroventricular injection. Due to the scarcity of comprehensive protocols and quantitative data for this specific molecule, this document will focus on the closely related and extensively studied endogenous neuropeptide, N-Acetylaspartylglutamate (NAAG) . The methodologies and principles outlined for NAAG are likely applicable to the study of other N-acylated dipeptides.

Introduction to N-Acetylaspartylglutamate (NAAG)